molecular formula C9H16O2 B1444117 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one CAS No. 1539417-15-6

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one

Cat. No. B1444117
CAS RN: 1539417-15-6
M. Wt: 156.22 g/mol
InChI Key: WINWDRSVZGUFHT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is a chemical compound with the molecular formula C9H16O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is 156.22 . The InChI code for this compound is 1S/C9H16O2/c1-6(2)11-8-5-7(10)9(8,3)4/h6,8H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is a liquid at room temperature .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a reference standard for drug formulation. Its stable structure and well-defined properties make it an ideal candidate for testing the efficacy and stability of pharmaceutical products .

Material Science

In material science, this chemical serves as a synthetic intermediate in the creation of polymers with unique properties. Its ability to form stable cyclobutane rings can be exploited to enhance the durability and resilience of materials .

Chemical Synthesis

As a reagent, 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is involved in various chemical synthesis processes, particularly in the synthesis of complex organic compounds. Its reactivity can lead to the development of novel compounds with potential applications in different industries .

Chromatography

This compound can be used as a calibration standard in chromatographic analysis due to its consistent and predictable behavior in different chromatographic systems. This helps in the accurate determination of the presence and concentration of other substances .

Analytical Chemistry

In analytical chemistry, it’s used for method development and validation . Researchers rely on it to establish new analytical methods or to validate existing ones, ensuring that analytical results are accurate and reproducible .

Life Sciences

In life sciences, it may be used in metabolic studies to understand the metabolic pathways of similar compounds. Its structural similarity to certain biomolecules could provide insights into enzyme-substrate interactions and metabolic processes .

Safety and Hazards

The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2,2-dimethyl-3-propan-2-yloxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(2)11-8-5-7(10)9(8,3)4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINWDRSVZGUFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(=O)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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